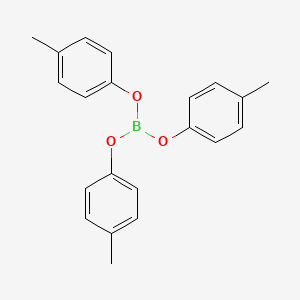
Tri-p-tolyl borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-p-tolyl borate is an organoboron compound with the chemical formula C21H21BO3. It is a borate ester derived from boric acid and p-tolyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Tri-p-tolyl borate can be synthesized through the reaction of boric acid with p-tolyl alcohol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
[ \text{B(OH)_3} + 3 \text{C_7H_8OH} \rightarrow \text{B(C_7H_7)_3} + 3 \text{H_2O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where boric acid and p-tolyl alcohol are reacted in the presence of catalysts to enhance the reaction rate and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
Tri-p-tolyl borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate salts.
Reduction: It can be reduced to form borohydrides.
Substitution: It can undergo nucleophilic substitution reactions where the p-tolyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Boronic acids or borate salts.
Reduction: Borohydrides.
Substitution: Substituted borate esters.
科学的研究の応用
Tri-p-tolyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and esters.
Biology: It is used in the study of boron-containing compounds and their biological activities.
Medicine: Research into boron-based drugs often involves this compound as a precursor or intermediate.
Industry: It is used in the production of polymers, resins, and other materials where boron compounds are required.
作用機序
The mechanism by which tri-p-tolyl borate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which can influence the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
Tri-o-tolyl borate: Similar in structure but with ortho-substituted tolyl groups.
Tri-m-tolyl borate: Similar in structure but with meta-substituted tolyl groups.
Tetrakis(p-tolyl)borate: Contains four p-tolyl groups instead of three.
Uniqueness
Tri-p-tolyl borate is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The para-substitution of the tolyl groups provides a distinct steric and electronic environment compared to ortho- or meta-substituted analogs, making it suitable for specific applications in synthesis and material science.
特性
CAS番号 |
14643-62-0 |
|---|---|
分子式 |
C21H21BO3 |
分子量 |
332.2 g/mol |
IUPAC名 |
tris(4-methylphenyl) borate |
InChI |
InChI=1S/C21H21BO3/c1-16-4-10-19(11-5-16)23-22(24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChIキー |
ROEKPHSQKWBJKS-UHFFFAOYSA-N |
正規SMILES |
B(OC1=CC=C(C=C1)C)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


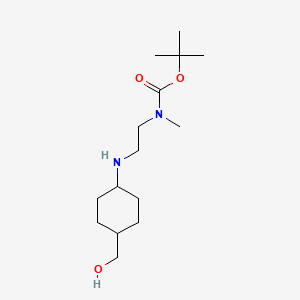

![6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13352482.png)
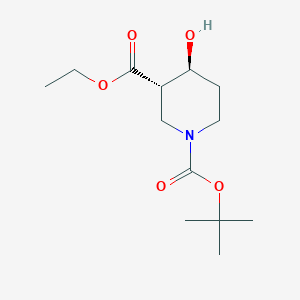
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
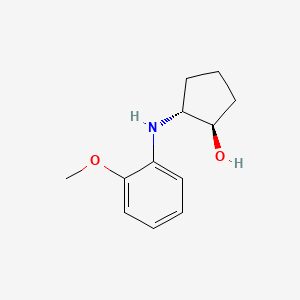

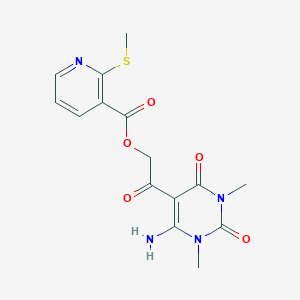
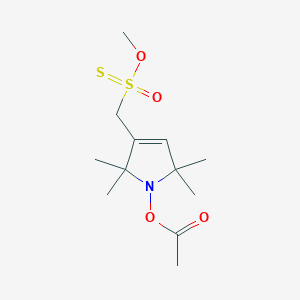
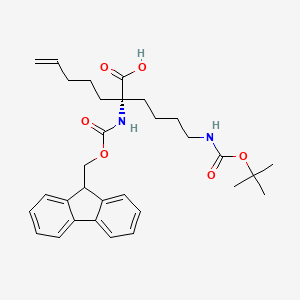
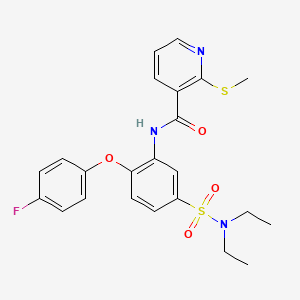
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

